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Compound of Interest

Compound Name: CCB02

Cat. No.: B15604034 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tubulin-binding characteristics of CCB02
against other well-established tubulin inhibitors. All quantitative data is summarized for easy

comparison, and detailed experimental protocols for key validation assays are provided.

Additionally, signaling pathways and experimental workflows are visualized to facilitate a

comprehensive understanding of the mechanisms of action.

Comparative Analysis of Tubulin Binding Affinity
CCB02 is a selective inhibitor of the Centrosomal P4.1-associated protein (CPAP)-tubulin

interaction.[1] Unlike classical tubulin inhibitors that bind directly to well-defined pockets on the

tubulin dimer, CCB02's primary mechanism is the disruption of this specific protein-protein

interaction, which is crucial for centriole biogenesis and microtubule nucleation.[2] The

following table summarizes the available binding and inhibitory data for CCB02 and compares

it with representative compounds from major classes of tubulin inhibitors: colchicine-site

binders, vinca-alkaloid-site binders, and taxane-site binders.

It is important to note that the IC50 values for CCB02 reflect the inhibition of the CPAP-tubulin

interaction, while the data for the other compounds typically represent either direct binding

affinity (Kd/Ki) or inhibition of tubulin polymerization.
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Compound Target/Assay
Binding Site
on Tubulin

IC50 / Kd / Ki Reference(s)

CCB02

CPAP-Tubulin

Interaction

Inhibition

CPAP Binding

Site on β-tubulin
689 nM (IC50) [1]

CPAP PN2-3-

Tubulin

Interaction (GST

pull-down)

CPAP Binding

Site on β-tubulin
441 nM (IC50) [1][2]

Colchicine

Tubulin

Polymerization

Inhibition

Colchicine Site ~1-10 µM (IC50) [3][4]

Tubulin Binding

(Cellular)
Colchicine Site 80 nM (Kb) [5]

Tubulin Binding Colchicine Site 1.4 µM (Kd) [6][7]

Vinblastine

Tubulin

Polymerization

Inhibition

Vinca Alkaloid

Site
~0.54 µM (IC50) [8][9]

Tubulin Binding

(Cellular)

Vinca Alkaloid

Site
7 nM (Kb) [5]

Tubulin Binding

(High-affinity)

Vinca Alkaloid

Site
0.54 µM (Kd) [10]

Tubulin Binding

to Microtubules

Vinca Alkaloid

Site

~250-333 µM

(Kd from Ka of 3-

4 x 10(3) M-1)

[11][12]

Paclitaxel
Tubulin

Polymerization
Taxane Site ~0.5 µM (ED50) [13]

Tubulin Binding

to Microtubules
Taxane Site ~10 nM (Kd) [14]
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Tubulin Binding

(Cellular)
Taxane Site 22 nM (Ki) [5]

Experimental Protocols
Accurate determination of binding affinity and inhibitory potential relies on standardized

experimental methodologies. Below are detailed protocols for two key assays used to

characterize the interaction of small molecules with tubulin.

In Vitro Tubulin Polymerization Assay
This assay measures a compound's effect on the in vitro assembly of microtubules from

purified tubulin. The polymerization process is monitored by the increase in turbidity (light

scattering) as microtubules form.

Materials:

Purified tubulin (>99% pure)

General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl2

GTP (Guanosine-5'-triphosphate) solution (100 mM)

Test compound stock solution (e.g., in DMSO)

Positive control (e.g., colchicine for inhibitors, paclitaxel for enhancers)

Negative control (vehicle, e.g., DMSO)

96-well, clear bottom microplates

Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

Preparation:

Thaw purified tubulin on ice.
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Prepare the tubulin polymerization mix by adding GTP to the G-PEM buffer to a final

concentration of 1 mM.

Dilute the tubulin with the polymerization mix to a final concentration of 3 mg/mL. Keep on

ice.

Prepare serial dilutions of the test compound and controls in G-PEM buffer.

Assay Execution:

Pre-warm the 96-well plate and the spectrophotometer to 37°C.

Add the diluted test compounds and controls to the appropriate wells.

To initiate polymerization, add the cold tubulin solution to each well.

Immediately place the plate in the spectrophotometer.

Data Acquisition:

Measure the absorbance at 340 nm every minute for 60-90 minutes at 37°C.

Data Analysis:

Plot absorbance versus time to generate polymerization curves.

The IC50 (for inhibitors) or EC50 (for enhancers) value is determined by plotting the

maximum polymerization rate or the final absorbance against the logarithm of the

compound concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a

complete thermodynamic profile of the interaction, including the dissociation constant (Kd),

binding stoichiometry (n), and enthalpy (ΔH).

Materials:

Purified tubulin
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Test compound (ligand)

ITC buffer (e.g., 10 mM phosphate, 100 mM NaCl, pH 7.4)

Isothermal Titration Calorimeter

Procedure:

Sample Preparation:

Extensively dialyze the purified tubulin against the ITC buffer to ensure buffer matching.

Dissolve the test compound in the final dialysis buffer.

Accurately determine the concentrations of both the protein and ligand solutions.

Degas both solutions immediately prior to the experiment.

ITC Experiment:

Load the tubulin solution into the sample cell of the calorimeter.

Load the ligand solution into the injection syringe. The ligand concentration should be 10-

20 times higher than the tubulin concentration.

Set the experimental parameters, including temperature, stirring speed, injection volume,

and the delay between injections.

Perform an initial injection of a small volume of ligand to avoid artifacts from syringe

placement.

Carry out a series of injections of the ligand into the tubulin solution, allowing the system

to reach equilibrium after each injection.

Perform a control titration by injecting the ligand into the buffer alone to determine the heat

of dilution.

Data Analysis:
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Integrate the heat flow signal for each injection to obtain the heat change.

Subtract the heat of dilution from the raw data.

Plot the corrected heat change per mole of injectant against the molar ratio of ligand to

protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model)

to determine the Kd, n, and ΔH.

Mandatory Visualizations
Experimental Workflow

Sample Preparation

Binding Affinity & Inhibition Assays Data Analysis & ComparisonPurified Tubulin

Tubulin Polymerization Assay

Isothermal Titration Calorimetry (ITC)

Test Compound (CCB02)

Comparator Compounds

IC50 Determination

Kd Determination

Comparative Table

Click to download full resolution via product page

Caption: Experimental workflow for comparing tubulin binding affinities.

Signaling Pathway: Microtubule Disruption-Induced
Apoptosis
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Caption: Signaling pathways leading to apoptosis upon microtubule disruption.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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